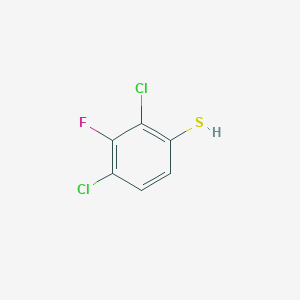
2,4-Dichloro-3-fluorobenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3-fluorobenzenethiol is a halogenated aromatic thiol with the molecular formula C6H3Cl2FSH This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-fluorobenzenethiol typically involves the halogenation of a benzene derivative followed by the introduction of a thiol group. One common method involves starting with 2,4-dichlorofluorobenzene and introducing the thiol group through a nucleophilic substitution reaction. The reaction conditions often include the use of a strong base such as sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove halogen atoms or to modify the thiol group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar solvents are employed.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dehalogenated products or modified thiol derivatives.
Substitution: Compounds with new functional groups replacing the halogens.
Scientific Research Applications
2,4-Dichloro-3-fluorobenzenethiol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a probe for studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-fluorobenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their function. The halogen atoms may enhance the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenethiol: Lacks the fluorine atom, which may affect its reactivity and applications.
3-Fluorobenzenethiol: Lacks the chlorine atoms, resulting in different chemical properties and uses.
2,4-Difluorobenzenethiol:
Uniqueness
2,4-Dichloro-3-fluorobenzenethiol is unique due to the combination of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds.
Properties
Molecular Formula |
C6H3Cl2FS |
|---|---|
Molecular Weight |
197.06 g/mol |
IUPAC Name |
2,4-dichloro-3-fluorobenzenethiol |
InChI |
InChI=1S/C6H3Cl2FS/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H |
InChI Key |
VDMOAFIPNYGWHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


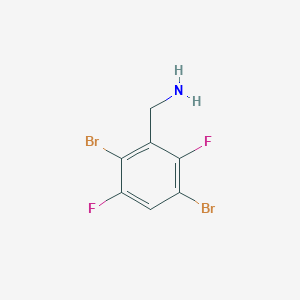
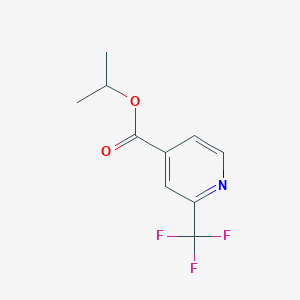
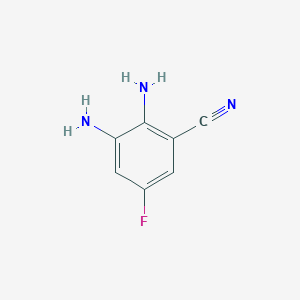
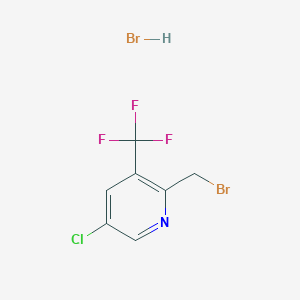



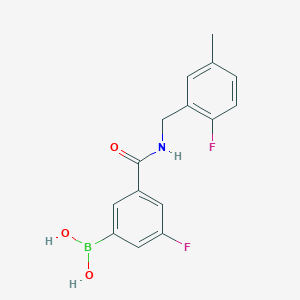
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)

amine](/img/structure/B13090541.png)
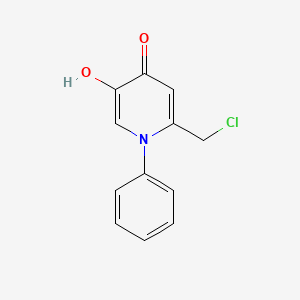

![tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)
